3,4,6-Trichlorobenzene-1,2-diamine
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Overview
Description
3,4,6-Trichlorobenzene-1,2-diamine is a chemical compound with the molecular formula C6H5Cl3N2 . It is a derivative of benzene, where three hydrogen atoms are replaced by chlorine atoms and two other hydrogen atoms are replaced by amine groups .
Molecular Structure Analysis
The molecular weight of this compound is 211.48 . The InChI code for this compound is 1S/C6H5Cl3N2/c7-2-1-3(8)5(10)6(11)4(2)9/h1H,10-11H2 . This compound is a powder at room temperature .
Physical and Chemical Properties Analysis
This compound is a powder at room temperature . It has a melting point of 90-95°C .
Scientific Research Applications
Efficient Synthesis of 1,5-Benzodiazepine Derivatives
An efficient method utilizes 2,4,6-Trichloro-1,3,5-triazine (TCT) to catalyze the condensation reactions between 1,2-diamines and various enolizable ketones, producing 1,5-benzodiazepines. This process highlights simple and mild reaction conditions, the use of an inexpensive catalyst, and straightforward workup and isolation, demonstrating the utility of 1,2-diamines in synthesizing valuable compounds under mild conditions (Kuo et al., 2008).
Development of Soluble and Thermally Stable Polyimides
A novel diamine monomer containing an imidazole pendant group, synthesized through a palladium-catalyzed reaction, shows potential in creating polyimides with excellent solubility and thermal stability. These materials exhibit inherent viscosity, solubility in polar solvents, and high glass transition temperatures, indicating their applicability in high-performance materials (Ghaemy & Alizadeh, 2009).
Catalytic Oxidation of Dichlorobenzene
Research on the catalytic oxidation of 1,2-dichlorobenzene over transition metal oxides supported on TiO2 and Al2O3 reveals the influence of the nature of the transition metal oxide on catalytic activity. This study provides insights into the interactions between metal oxides and supports, contributing to our understanding of catalytic oxidation processes (Krishnamoorthy et al., 2000).
Metal-Catalyzed 1,2-Diamination Reactions
The 1,2-diamine motif, found in many biologically active natural products and pharmaceutical agents, is synthesized through metal-catalyzed diamination reactions. Recent advances in these reactions, particularly their asymmetric variants, are poised to significantly impact the construction of natural products and drug molecules (Cardona & Goti, 2009).
Multiresponsive Self-Assembled Liquid Crystals
A study explores the synthesis of an optical and electric field-responsive self-assembled complex, demonstrating its potential in imaging and data storage applications. This research underscores the utility of 1,2-diamines in developing functional materials with advanced technological applications (Xu et al., 2008).
Safety and Hazards
Properties
IUPAC Name |
3,4,6-trichlorobenzene-1,2-diamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Cl3N2/c7-2-1-3(8)5(10)6(11)4(2)9/h1H,10-11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZASMRJDZQLRMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Cl)Cl)N)N)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Cl3N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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